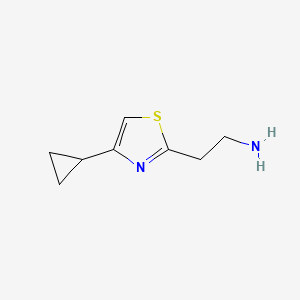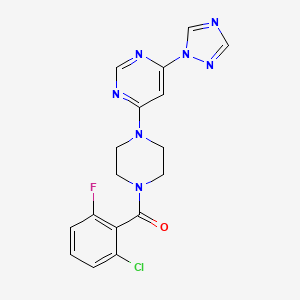![molecular formula C24H27ClN4O6S B3002735 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride CAS No. 1217228-16-4](/img/structure/B3002735.png)
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of nitro groups, as seen in the synthesis of N-[5-(hydroxyethyl)dithio-2-nitrobenzoylaminoethyl] acrylamide (I) . The synthesis of the compound would likely involve similar steps, such as the formation of an amide bond between the acrylamide moiety and the dimethoxybenzothiazole, as well as the attachment of the morpholinoethyl group. The nitro group could be introduced through nitration reactions commonly used in aromatic chemistry.
Molecular Structure Analysis
The molecular structure of the compound would be characterized by the conjugation between the acrylamide bond and the nitrophenyl group, which could influence its reactivity and interaction with biological targets. The dimethoxy groups on the benzothiazole ring could affect the electron density and thus the reactivity of the molecule. The morpholinoethyl group would add steric bulk and could influence the solubility and the ability of the molecule to interact with enzymes or receptors.
Chemical Reactions Analysis
The compound contains functional groups that could participate in various chemical reactions. The acrylamide moiety could undergo polymerization reactions, similar to the polyacrylamide gels described in paper . The nitro group is a versatile functional group that could be involved in redox reactions or serve as an electrophile in nucleophilic aromatic substitution reactions. The presence of the morpholino group suggests potential for interactions with biological nucleophiles, such as thiol groups in enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the nitro group and the dimethoxy substituents would affect the compound's acidity, basicity, and overall polarity. These groups could also influence the solubility of the compound in various solvents, which is important for its application in biological systems. The steric bulk provided by the morpholinoethyl group could affect the compound's ability to cross cell membranes or bind to specific biological targets.
Applications De Recherche Scientifique
Cytotoxic Activity in Cancer Research : A study by Kamal et al. (2014) explored similar compounds for their cytotoxic activity against various human cancer cell lines. They focused on compounds with anti-tubulin activity and observed significant cytotoxicity, particularly against the A549 human lung adenocarcinoma epithelial cell line. This research suggests potential applications of related compounds in developing anticancer agents (Kamal et al., 2014).
Enzyme Detection Using Polyacrylamide Gels : Harris and Wilson (1983) synthesized a compound involving acrylamide for use in polyacrylamide gels. These gels could detect enzymes that catalyze thiol-producing reactions. This highlights the application of acrylamide derivatives in biochemical research for enzyme activity analysis (Harris & Wilson, 1983).
Synthesis of Biomimetic Polyacrylamides : Roizard, Brembilla, and Lochon (1989) synthesized water-soluble biomimetic (co)polyacrylamides. Their work involved the radical (co)polymerization of new cyclic monomers, which were then chemically modified. This research demonstrates the utility of acrylamide derivatives in creating materials with potential biomedical applications (Roizard, Brembilla & Lochon, 1989).
Synthesis of 3-Heterocyclic Quinolinones : Abass, Hassanien, and Atta-Allah (2013) studied the synthesis of various quinolinones using E-3-(3-(dimethylamino)acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. This work is indicative of the role acrylamide derivatives can play in the synthesis of complex organic molecules with potential pharmacological uses (Abass, Hassanien & Atta-Allah, 2013).
Analgesic and Anti-Inflammatory Activities : Yusov et al. (2019) investigated the analgesic and anti-inflammatory activities of certain hydrochloride derivatives. They found that some of these compounds showed significant analgesic effects in the hotplate test, suggesting the relevance of similar compounds in the development of pain relief and anti-inflammatory drugs (Yusov et al., 2019).
Wittig–SNAr Reactions in Chemical Synthesis : Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize various ethyl acrylates. This research exemplifies the role of acrylamide derivatives in facilitating complex chemical reactions used in pharmaceutical and material science research (Xu et al., 2015).
Propriétés
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S.ClH/c1-32-19-8-9-20(33-2)23-22(19)25-24(35-23)27(12-11-26-13-15-34-16-14-26)21(29)10-5-17-3-6-18(7-4-17)28(30)31;/h3-10H,11-16H2,1-2H3;1H/b10-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHNDBTWYSPIA-OAZHBLANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(4-nitrophenyl)acrylamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3002653.png)
![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3002654.png)
![3,4-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3002655.png)

![4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid](/img/structure/B3002657.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B3002661.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B3002663.png)
![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)
![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)